3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide is a synthetic organic compound that features a brominated indole group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the indole ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide typically involves the bromination of indole followed by the formation of the amide bond. One common method includes:
Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent to yield 5-bromoindole.
Formation of Amide Bond: The 5-bromoindole is then reacted with N-cyclopentylpropanamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can lead to the formation of indole-2-carboxylic acids.
Scientific Research Applications
3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The brominated indole group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Another brominated indole derivative with a different side chain.
5-(5-Bromo-1H-indol-1-yl)pentan-1-ol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
3-(5-bromo-1H-indol-1-yl)-N-cyclopentylpropanamide is unique due to its specific combination of a brominated indole ring and a cyclopentylpropanamide side chain. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H19BrN2O |
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Molecular Weight |
335.24 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C16H19BrN2O/c17-13-5-6-15-12(11-13)7-9-19(15)10-8-16(20)18-14-3-1-2-4-14/h5-7,9,11,14H,1-4,8,10H2,(H,18,20) |
InChI Key |
JDJBLFUJTHLOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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